molecular formula C16H13FN4OS B5746519 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Cat. No.: B5746519
M. Wt: 328.4 g/mol
InChI Key: YZBZPZJKKNQQKO-UHFFFAOYSA-N
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Description

1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS/c17-12-6-8-13(9-7-12)18-15(22)19-16-21-20-14(23-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBZPZJKKNQQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 4-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution of the fluorine atom may result in various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for treating various diseases due to its biological activity.

    Agriculture: As a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiadiazole ring and the fluorophenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylurea: Lacks the fluorine atom on the phenyl ring.

    1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

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